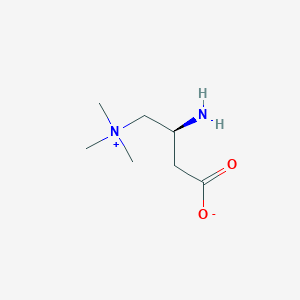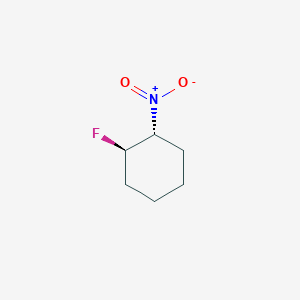
(1R,2R)-1-fluoro-2-nitrocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-fluoro-2-nitrocyclohexane is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis and a subject of study in stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-fluoro-2-nitrocyclohexane typically involves the fluorination of a suitable cyclohexane derivative followed by nitration. One common method is the fluorination of (1R,2R)-1-hydroxy-2-nitrocyclohexane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-fluoro-2-nitrocyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: (1R,2R)-1-fluoro-2-aminocyclohexane.
Substitution: (1R,2R)-1-hydroxy-2-nitrocyclohexane or (1R,2R)-1-amino-2-nitrocyclohexane.
Oxidation: Products depend on the specific conditions but may include cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-fluoro-2-nitrocyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in stereoselective synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-fluoro-2-nitrocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and nitro group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-fluoro-2-aminocyclohexane: Similar structure but with an amine group instead of a nitro group.
(1R,2R)-1-hydroxy-2-nitrocyclohexane: Similar structure but with a hydroxyl group instead of a fluorine atom.
(1R,2R)-1-chloro-2-nitrocyclohexane: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(1R,2R)-1-fluoro-2-nitrocyclohexane is unique due to the presence of both a fluorine atom and a nitro group, which impart distinct chemical properties and reactivity. The chiral nature of the compound also makes it valuable in stereoselective synthesis and as a chiral building block in various applications.
Eigenschaften
Molekularformel |
C6H10FNO2 |
|---|---|
Molekulargewicht |
147.15 g/mol |
IUPAC-Name |
(1R,2R)-1-fluoro-2-nitrocyclohexane |
InChI |
InChI=1S/C6H10FNO2/c7-5-3-1-2-4-6(5)8(9)10/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
UTHRTOMJXHRMMT-PHDIDXHHSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)[N+](=O)[O-])F |
Kanonische SMILES |
C1CCC(C(C1)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


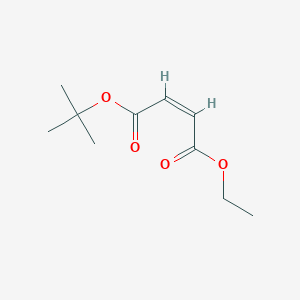
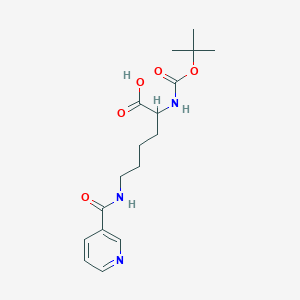
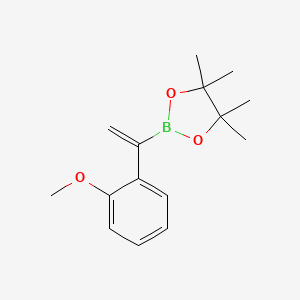
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
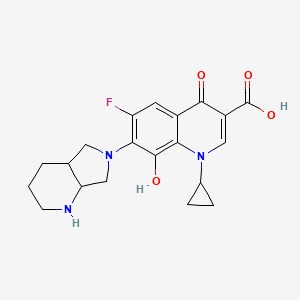
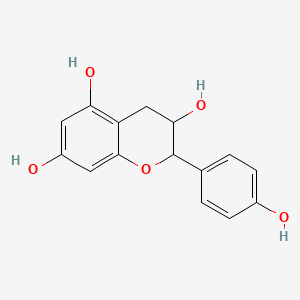
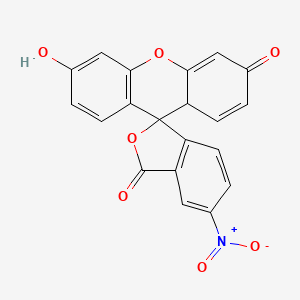

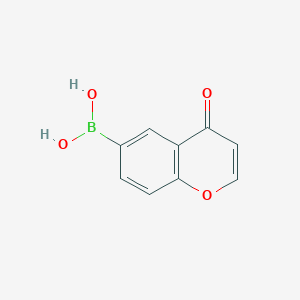

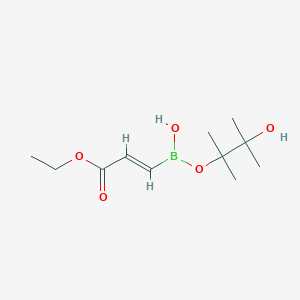
![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)
![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)
